molecular formula C24H23N3 B071128 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine CAS No. 195053-92-0

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

Cat. No. B071128
M. Wt: 353.5 g/mol
InChI Key: WZPAUNPMGPHBHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of acyl butyrrolactones or similar ester-type structures with various substituents, aiming for targeted modifications on the imidazole ring or the side chain. For example, Plazzi et al. (1981) described the synthesis of 2-(4-imidazolyl)ethylamines, highlighting a generalizable scheme for producing these compounds with variations more correlated with side-chain branching (Plazzi, Bordi, Vitto, & Impicciatore, 1981). Additionally, Ri-sheng (2010) reported on synthesizing 2-(1-Imidazolyl) ethanamine from ethyl acrylate through Michael addition, hydrazinolysis, Curtius rearrangement, and hydrolysis, achieving an overall yield of about 72% (Ri-sheng, 2010).

Molecular Structure Analysis

Structural characterization of imidazole derivatives typically involves a combination of spectroscopic techniques, such as IR, NMR, and mass spectrometry, to infer the molecular structure. For instance, Ünver et al. (2009) provided a comprehensive structural analysis of novel imidazole-containing compounds using UV-vis, IR, NMR, mass spectrometry, and X-ray crystallography, further supported by DFT calculations to confirm experimental findings (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).

Chemical Reactions and Properties

Imidazole derivatives are known for their reactivity and the ability to undergo various chemical reactions, including cyclization and substitution, to yield compounds with significant biological activities. For instance, Jadhav et al. (2008) synthesized novel imidazole derivatives through condensation and subsequent reactions, characterized by NMR and IR spectroscopy (Jadhav, Shaikh, Shingare, & Gill, 2008).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of substituents on the imidazole ring and the side chain. Studies typically involve examining these properties in the context of the compound's intended application, whether it be as a pharmaceutical agent, a corrosion inhibitor, or a component in material science.

Chemical Properties Analysis

Imidazole derivatives exhibit a range of chemical properties, including basicity, nucleophilicity, and the ability to form coordination complexes with metals. These properties are crucial for their biological activity and potential applications in medicinal chemistry and material science. For example, the study by Terbouche et al. (2009) explored the coordination chemistry of an imidazole derivative with nickel(II), revealing insights into the compound's electronic structure and bonding characteristics through spectrometric analyses and voltammetric studies (Terbouche, Djebbar, Benali-Baitich, Balegroune, Taibi, Allain, & Sallé, 2009).

Scientific Research Applications

  • Corrosion Inhibition :

    • For Mild Steel in Hydrochloric Acid : Derivatives like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine and 2-(2-trichloromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine have been investigated as corrosion inhibitors in HCl solution. Their efficacy was evaluated using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. These derivatives showed that the chloride-substituted compound had better inhibitive performance than the fluoride-substituted one (Zhang et al., 2015). Another compound, 2-(2-tribromomethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, also demonstrated mixed-type inhibition behavior and an increase in inhibition efficiency with concentration (Zhang et al., 2015).
  • Biological Activities :

    • Antiprotozoal Activity : Novel derivatives like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole were synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong activity, with IC50 values in the nanomolar range, surpassing metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
    • Antimicrobial Activity : Compounds derived from 1H-imidazole showed notable antibacterial activity against common bacteria like Proteus spp, S.pyogenes, Escherichia coli, and P.aeruginosa, compared with standard antibiotics such as Ciprofloxacin & Tetracycline (Al-badrany et al., 2019).
  • Histamine Receptor Studies :

    • Substituted 2-(4-imidazolyl)ethylamines were synthesized and preliminarily tested for their properties towards H2 and H1 receptors. This research aids in understanding the binding and activity of compounds at histamine receptors, which is crucial for developing drugs targeting allergic and gastric acid-related conditions (Plazzi et al., 1981).
  • Catalysis and Synthesis :

    • Studies have also looked into the synthesis and characterization of complexes with 2-(1H-imidazol-4-yl)-ethylamine derivatives, providing insights into their structural and catalytic properties, which could be relevant in various chemical synthesis processes (Dołęga et al., 2008).

properties

IUPAC Name

2-(1-tritylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPAUNPMGPHBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347148
Record name 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

CAS RN

195053-92-0
Record name 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195053-92-0
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Synthesis routes and methods I

Procedure details

The above amide (45.54 g; 0.101 mmol) was dissolved in tetrahydrofuran (1000 mL) and methanol (1200 mL). A solution of sodium hydroxide (20.26 g; 0.507 mol) in water (500 mL) was added. Mixture was stirred for 2 hrs at room temperature and then it was concentrated in vacuo. The residue was separated between chloroform (1200 mL) and water (800 mL). Aqueous layer was extracted with chloroform (3×400 mL). Organic layers were combined and dried over anhydrous magnesium sulfate. Evaporation of the solvent yielded brown oil, which was dried for 3 days in vacuo to give the title product as beige solid.
Name
amide
Quantity
45.54 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
20.26 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of the product from Step A (48.8 g, 109 mmol) in 1L of methanol was added 1M sodium hydroxide solution (325 mL, 325 mmol). Over the course of four days, additional methanol (3 L) and sodium hydroxide solution (325 mL, 325 mmol) were added. The solution was concentrated in vacuo, and partitioned between EtOAc and water. The organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the titled product.
Name
product
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Dolensky, KL Kirk - The Journal of Organic Chemistry, 2001 - ACS Publications
We demonstrate that “FBr” addition to 1-trityl-4-vinyl-1H-imidazole (7) provides a convenient route to side-chain-fluorinated histamines. Thus, addition of “FBr” to the double bond of 7 …
Number of citations: 28 pubs.acs.org
S Reja, A Kejriwal, RK Das - Catalysis in Industry, 2023 - Springer
The trend of modelling native enzymes is increasing day by day with the motive of mechanistic elucidation of enzyme-catalyzed reactions and the efficiency of catalysts. Most of the …
Number of citations: 0 link.springer.com

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